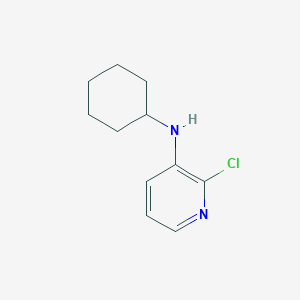

2-chloro-N-cyclohexylpyridin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-N-cyclohexylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDZLNZFLMHOIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Cyclohexylpyridin 3 Amine and Its Analogues

Established Synthetic Routes to 2-chloro-N-cyclohexylpyridin-3-amine

Reductive Amination Strategies for N-Cyclohexyl Introductionchemsynthesis.com

Reductive amination is a widely employed and efficient method for the formation of carbon-nitrogen bonds, making it a key strategy for introducing the N-cyclohexyl group onto the 3-aminopyridine (B143674) scaffold. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a primary or secondary amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

In the context of synthesizing 2-chloro-N-cyclohexylpyridin-3-amine, this would involve the reaction of 2-chloro-3-aminopyridine with cyclohexanone (B45756). The process is generally carried out in a one-pot fashion, which is advantageous for its operational simplicity and reduced waste generation. wikipedia.org Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120), being common choices. organic-chemistry.org The reaction conditions are typically mild, proceeding at neutral or weakly acidic pH. wikipedia.org

While direct reductive amination of 2-chloro-3-aminopyridine with cyclohexanone is a plausible and efficient route, the reactivity of the aminopyridine can be influenced by the electronic effects of the chlorine substituent. nih.gov In some cases, less nucleophilic amines may require stronger acids to facilitate the formation of the imine intermediate. nih.gov

Table 1: Key Aspects of Reductive Amination for N-Cyclohexyl Introduction

| Feature | Description |

| Reactants | 2-chloro-3-aminopyridine and cyclohexanone. |

| Intermediate | Imine formed between the amino group of the pyridine (B92270) and the carbonyl group of cyclohexanone. |

| Reducing Agents | Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3). organic-chemistry.org |

| Reaction Conditions | Typically neutral to weakly acidic, often performed as a one-pot reaction. wikipedia.org |

| Advantages | High efficiency, mild conditions, and operational simplicity. wikipedia.org |

Halogenation and Amination Sequences for Pyridine Ring Functionalizationchemsynthesis.comtandfonline.comgoogle.comchemrxiv.org

The synthesis of 2-chloro-N-cyclohexylpyridin-3-amine can also be achieved through sequential halogenation and amination reactions on a pyridine precursor. This approach allows for the controlled introduction of the chloro and amino functionalities onto the pyridine ring.

A common starting material for this strategy is 3-aminopyridine. Direct chlorination of 3-aminopyridine can be challenging due to the directing effects of the amino group and the potential for over-chlorination. google.com However, methods have been developed for the selective chlorination at the 2-position. One such method involves the reaction of 3-aminopyridine with gaseous chlorine at low temperatures in the presence of a catalyst, such as a chloride of iron, nickel, or copper. google.com Another approach involves reacting 3-aminopyridine with hydrochloric acid and hydrogen peroxide. google.com

Once 2-chloro-3-aminopyridine is obtained, the N-cyclohexyl group can be introduced via nucleophilic substitution of a suitable cyclohexyl halide or, more commonly, through the reductive amination described previously.

Alternatively, a reversed sequence can be envisioned, starting with a di-halogenated pyridine. For instance, 2,3-dichloropyridine (B146566) could potentially undergo a selective nucleophilic aromatic substitution (SNAr) reaction with cyclohexylamine (B46788). The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than one at the 3-position. wikipedia.org However, achieving high selectivity can be challenging and may require careful optimization of reaction conditions.

Recent advancements in pyridine halogenation include methods that proceed via Zincke imine intermediates, allowing for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgnih.govnsf.gov This strategy involves the ring-opening of the pyridine to form a reactive intermediate that can be selectively halogenated before ring-closing to yield the 3-halopyridine. chemrxiv.orgnih.gov

Multi-Component Reactions and One-Pot Synthesesnih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridines. rsc.orgbohrium.comresearchgate.net These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. bohrium.com While a specific MCR for the direct synthesis of 2-chloro-N-cyclohexylpyridin-3-amine is not prominently described in the literature, the principles of MCRs can be applied to construct the substituted pyridine core. nih.gov

For instance, various MCRs, such as the Hantzsch pyridine synthesis and its modifications, are used to produce dihydropyridine (B1217469) derivatives which can then be aromatized. nih.gov These reactions typically involve an aldehyde, a β-ketoester, and an ammonia (B1221849) source. By carefully selecting the starting materials, it is conceivable to design an MCR that yields a pyridine scaffold amenable to further functionalization to introduce the chloro and N-cyclohexyl groups.

One-pot syntheses, which may or may not be true MCRs, also play a significant role in improving synthetic efficiency. researchgate.net For example, a one-pot procedure could combine the chlorination of a 3-aminopyridine precursor with the subsequent reductive amination with cyclohexanone, thereby avoiding the isolation of the intermediate 2-chloro-3-aminopyridine.

Novel Synthetic Innovations and Sustainable Chemistry Approaches for Pyridyl Amineswikipedia.org

Recent research in the synthesis of pyridyl amines has focused on developing more sustainable and environmentally benign methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rsc.org

For the synthesis of aminopyridines, palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools. acs.org These methods allow for the coupling of aryl halides (like 2-chloropyridine (B119429) derivatives) with amines under relatively mild conditions. The use of specialized palladium catalysts and ligands has expanded the scope of this reaction to include a wide range of substrates.

In the pursuit of sustainability, there is a growing interest in replacing precious metal catalysts with more abundant and less toxic alternatives. Additionally, the use of water as a solvent in amination reactions is being explored as an environmentally friendly alternative to volatile organic compounds. acs.org Base-promoted amination of polyhalogenated pyridines in water has been shown to be a viable method. acs.org

Biocatalysis, utilizing enzymes to perform chemical transformations, represents another frontier in sustainable synthesis. rsc.org For instance, enzyme cascades have been designed for the synthesis of chiral amines, which could potentially be adapted for the production of functionalized pyridyl amines under ambient conditions. rsc.org

Derivatization Strategies and Scaffold Modification of 2-chloro-N-cyclohexylpyridin-3-amine

Functionalization at the Pyridine Ring (e.g., C2, C3, C4 positions)

The 2-chloro-N-cyclohexylpyridin-3-amine scaffold offers several positions for further functionalization, allowing for the generation of a library of analogues for various applications, including medicinal chemistry.

C2-Position: The chlorine atom at the C2 position is a versatile handle for a variety of transformations. It can be displaced by a range of nucleophiles through SNAr reactions. wikipedia.org This allows for the introduction of alkoxy, amino, and cyano groups, among others. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to form new carbon-carbon bonds at this position, introducing aryl, alkyl, or alkynyl substituents.

C3-Position: The amino group at the C3 position can be further functionalized. For example, it can be acylated to form amides or undergo reactions to form ureas and thioureas. It can also serve as a directing group for electrophilic aromatic substitution at other positions on the pyridine ring, although the electron-withdrawing nature of the chloro group at C2 would influence the regioselectivity of such reactions.

C4, C5, and C6 Positions: The C-H bonds at the C4, C5, and C6 positions of the pyridine ring are also potential sites for functionalization. Directed metalation-halogenation sequences, often utilizing strong bases like lithium diisopropylamide (LDA), can be used to introduce substituents at these positions. mdpi.com The regioselectivity of these reactions is often controlled by the directing ability of the existing substituents on the ring. Late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis, are of particular interest. nih.gov

Table 2: Summary of Synthetic Strategies

| Section | Methodology | Key Features |

| 2.1.1 | Reductive Amination | One-pot reaction of 2-chloro-3-aminopyridine and cyclohexanone. wikipedia.org |

| 2.1.2 | Halogenation/Amination | Sequential introduction of chloro and amino groups on the pyridine ring. google.com |

| 2.1.3 | Multi-Component Reactions | Efficient construction of the pyridine core from multiple starting materials. rsc.orgbohrium.com |

| 2.2 | Novel/Sustainable Approaches | Use of palladium catalysis, green solvents, and biocatalysis. rsc.orgacs.orgacs.org |

| 2.3.1 | Derivatization | Functionalization at C2, C3, and other ring positions via various reactions. wikipedia.orgnih.govmdpi.com |

Modifications of the Cyclohexyl Moiety and Stereochemical Considerations

The generation of analogues of 2-chloro-N-cyclohexylpyridin-3-amine with modified cyclohexyl groups is a key strategy for fine-tuning the molecule's properties. This is typically achieved by reacting a suitable pyridine precursor, such as 2-chloro-3-aminopyridine or 2-chloro-3-nitropyridine (B167233), with a diverse range of substituted cyclohexylamine derivatives.

Synthetic Pathways: A primary route involves the nucleophilic substitution of a halogen on the pyridine ring. For instance, 2-chloro-3-nitropyridine can be reacted with various substituted cyclohexylamines. The resulting N-substituted nitropyridine is then reduced to the corresponding amine. Alternatively, 2-chloro-3-aminopyridine can be directly coupled with substituted cyclohexanones via reductive amination.

Stereochemical Control: Stereochemistry within the cyclohexyl ring can significantly influence the biological activity of the final compound. The use of stereochemically defined cyclohexylamine building blocks is crucial for synthesizing specific stereoisomers.

Cis/Trans Isomerism: By starting with pure cis- or trans-substituted cyclohexylamines (e.g., cis- or trans-4-methylcyclohexylamine), the corresponding cis- or trans-N-(substituted-cyclohexyl)pyridin-3-amine analogues can be selectively synthesized. The stereochemical integrity of the cyclohexyl ring is generally maintained throughout the substitution or reductive amination process.

Enantioselectivity: If chiral, enantiomerically pure cyclohexylamines are used as starting materials, the resulting products will also be enantiomerically pure. This allows for the investigation of stereospecific interactions with biological targets.

The table below illustrates potential modifications to the cyclohexyl moiety, which can be introduced by selecting the appropriate starting amine for coupling with the 2-chloropyridine core.

| Position of Substitution | Type of Substituent | Example Starting Material | Resulting Moiety |

|---|---|---|---|

| 4-position | Alkyl | trans-4-Methylcyclohexylamine | trans-4-Methylcyclohexyl |

| 4-position | Alkoxy | cis-4-Methoxycyclohexylamine | cis-4-Methoxycyclohexyl |

| 2-position | Alkyl | (R)-2-Methylcyclohexylamine | (R)-2-Methylcyclohexyl |

| 3-position | Hydroxy | trans-3-Hydroxycyclohexylamine | trans-3-Hydroxycyclohexyl |

| 4-position | Fluoro | 4,4-Difluorocyclohexylamine | 4,4-Difluorocyclohexyl |

Exploration of N-Substituent Variations on the Amine Linker

Varying the N-substituent on the 2-chloropyridin-3-amine scaffold is a fundamental approach to developing a wide range of analogues. The synthesis of the core intermediate, 2-chloro-3-aminopyridine, is a critical first step, with several established methods available. One common method involves the direct chlorination of 3-aminopyridine. google.com Another approach is the multi-step synthesis starting from 2-pyridone, which undergoes nitration and N-alkylation, followed by chlorination and reduction.

Once 2-chloro-3-aminopyridine is obtained, it serves as a versatile platform for introducing a multitude of N-substituents through various chemical reactions.

Key Coupling Reactions:

N-Alkylation/Arylation: Reaction with a diverse set of alkyl, cycloalkyl, or aryl halides allows for the introduction of different hydrocarbon groups.

Reductive Amination: Condensation with a wide array of aldehydes and ketones, followed by reduction, yields secondary amines with significant structural diversity.

Amide Coupling: Acylation with acid chlorides or carboxylic acids (using coupling agents) produces N-acyl derivatives. For example, the condensation of 3-amino-2-chloropyridine (B31603) with ethyl 2-aminobenzoate (B8764639) has been reported to yield 2-amino-N-(2-chloropyridin-3-yl)benzamide. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be used to couple 2-chloro-3-aminopyridine with various amines, including those that are less nucleophilic.

The following table summarizes the exploration of different N-substituent variations on the 2-chloropyridin-3-amine core.

| Substituent Class | Synthetic Method | Example Substituent Group | Example Resulting Compound Name |

|---|---|---|---|

| Cycloalkyl | Reductive Amination | Cyclopentyl | 2-chloro-N-cyclopentylpyridin-3-amine |

| Acyclic Alkyl | N-Alkylation | Isopropyl | 2-chloro-N-isopropylpyridin-3-amine |

| Aryl | Buchwald-Hartwig Amination | Phenyl | 2-chloro-N-phenylpyridin-3-amine |

| Heterocyclic | Nucleophilic Substitution | Morpholinyl | 4-(3-amino-2-chloropyridin-4-yl)morpholine |

| Acyl | Amide Coupling | Benzoyl | N-(2-chloropyridin-3-yl)benzamide |

Advanced Spectroscopic and Chromatographic Techniques in the Research of 2 Chloro N Cyclohexylpyridin 3 Amine

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Mechanistic Studies

Detailed studies employing High-Resolution Mass Spectrometry (HRMS) to analyze 2-chloro-N-cyclohexylpyridin-3-amine are absent from the scientific literature. While the molecular formula of the compound is established as C₁₁H₁₅ClN₂, HRMS data is necessary to experimentally confirm this with high accuracy by providing a precise mass measurement. Furthermore, there are no published mechanistic studies that would utilize HRMS to identify intermediates or byproducts in reactions involving this compound, nor are there any fragmentation pattern analyses available to understand its behavior under mass spectrometric conditions.

Advanced Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring in Research

No specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods developed for the purity assessment or reaction monitoring of 2-chloro-N-cyclohexylpyridin-3-amine have been published. Method development would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. This information is crucial for quantifying the compound, identifying impurities, and tracking the progress of its synthesis or subsequent chemical transformations. In the absence of such documented methods, standardized procedures for ensuring the purity of 2-chloro-N-cyclohexylpyridin-3-amine in a research setting are not established.

X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interaction Analysis

A crystal structure for 2-chloro-N-cyclohexylpyridin-3-amine has not been deposited in crystallographic databases such as the Cambridge Structural Database (CSD). X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information on bond lengths, bond angles, and the conformation of the cyclohexyl and pyridin-3-amine moieties. Additionally, it would reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. Without a solved crystal structure, this fundamental information remains unknown.

Computational Chemistry and in Silico Studies of 2 Chloro N Cyclohexylpyridin 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

There are no specific quantum chemical calculations published for 2-chloro-N-cyclohexylpyridin-3-amine.

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule. If applied to 2-chloro-N-cyclohexylpyridin-3-amine, these calculations could provide valuable insights. DFT could be used to optimize the molecule's three-dimensional geometry, determining the most stable conformation and calculating parameters like bond lengths and angles.

Furthermore, these calculations would yield information on the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. Molecular Electrostatic Potential (MEP) maps could also be generated to visualize electron density distribution, identifying potential sites for electrophilic and nucleophilic attack. Additionally, theoretical predictions of spectroscopic properties, like IR and NMR spectra, could be computed to complement experimental data.

Molecular Docking and Protein-Ligand Interaction Predictions for Potential Biological Targets

No molecular docking studies specifically investigating 2-chloro-N-cyclohexylpyridin-3-amine are available in the current scientific literature.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is crucial for understanding potential biological activity. For 2-chloro-N-cyclohexylpyridin-3-amine, docking simulations would involve placing the compound into the binding site of various known biological targets. The simulation would then calculate the binding affinity, often expressed as a docking score, which estimates the strength of the interaction. These studies could reveal key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, providing a structural hypothesis for the compound's mechanism of action and guiding the selection of potential biological targets for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-chloro-N-cyclohexylpyridin-3-amine Analogues

There are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including 2-chloro-N-cyclohexylpyridin-3-amine.

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model for analogues of 2-chloro-N-cyclohexylpyridin-3-amine, a dataset of structurally similar compounds with measured biological activity would be required. Various molecular descriptors (e.g., physicochemical, electronic, and topological properties) would be calculated for each analogue. A mathematical model would then be built to correlate these descriptors with the observed activity. Such a model could be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Virtual Screening and Ligand-Based Drug Design Approaches

Specific virtual screening campaigns or ligand-based drug design studies centered on 2-chloro-N-cyclohexylpyridin-3-amine have not been reported in the literature.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In a ligand-based approach, if 2-chloro-N-cyclohexylpyridin-3-amine were a known active compound, its structure would be used as a template. Methods like similarity searching or pharmacophore modeling would be employed to screen databases for molecules with similar structural or chemical features. A pharmacophore model would define the essential three-dimensional arrangement of features necessary for biological activity, which would then be used as a query to find novel chemical scaffolds with the potential for similar biological effects.

Preclinical Pharmacological and Biological Research on 2 Chloro N Cyclohexylpyridin 3 Amine

In Vitro Cellular and Biochemical Assay Methodologies for Target Engagement and Pathway Modulation

No publicly available studies were identified that described the application of in vitro cellular or biochemical assays to determine the biological targets or modulate any specific cellular pathways for 2-chloro-N-cyclohexylpyridin-3-amine.

Enzyme Inhibition Kinetics and Mechanism-Based Assays

There is no available research detailing the inhibitory effects of 2-chloro-N-cyclohexylpyridin-3-amine on any specific enzymes. Studies on other pyridine-containing compounds often involve kinetic analyses to determine parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive). However, such data is absent for the specified compound.

Receptor Binding Studies and Allosteric Modulation

Information regarding the affinity and selectivity of 2-chloro-N-cyclohexylpyridin-3-amine for any biological receptors is not available. Receptor binding assays, which are crucial for understanding the mechanism of action for many compounds, have not been published for this molecule.

Cell-Based Functional Assays in Relevant Preclinical Models

There are no published reports on the effects of 2-chloro-N-cyclohexylpyridin-3-amine in cell-based functional assays. Such assays are critical in preclinical research to understand a compound's activity in a biological context, for instance, its effect on cancer cell line proliferation or its antimicrobial activity against various microbial strains.

Investigation of Structure-Activity Relationships (SAR) for 2-chloro-N-cyclohexylpyridin-3-amine Derivatives

No literature is available that explores the structure-activity relationships of derivatives of 2-chloro-N-cyclohexylpyridin-3-amine. SAR studies are fundamental in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound by systematically modifying its chemical structure. The absence of such studies indicates a lack of extensive medicinal chemistry efforts centered on this specific chemical scaffold in the public domain.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Principles in Research

There is no available information on the preclinical pharmacokinetic or pharmacodynamic properties of 2-chloro-N-cyclohexylpyridin-3-amine.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and In Vitro/In Vivo Assessments in Animal Models

No studies predicting or assessing the ADME properties of 2-chloro-N-cyclohexylpyridin-3-amine in animal models have been published. This includes a lack of data on its absorption, distribution throughout the body, metabolic pathways, and routes of excretion.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Settings

Comprehensive searches of scientific literature and preclinical research databases did not yield specific information regarding the discovery and validation of pharmacodynamic biomarkers for the compound 2-chloro-N-cyclohexylpyridin-3-amine.

Pharmacodynamic biomarkers are essential tools in drug development, providing measurable indicators of a pharmacological response to a therapeutic intervention. The discovery and validation process for such biomarkers typically involves extensive preclinical studies to identify molecular or physiological changes that are directly linked to the mechanism of action of the compound . These studies are foundational for establishing a drug's biological activity and for guiding its clinical development.

At present, there is no publicly available research detailing the identification of specific biomarkers for 2-chloro-N-cyclohexylpyridin-3-amine, nor are there published studies on their validation in preclinical models. Therefore, data tables and detailed research findings on this specific topic for this compound cannot be provided.

Mechanistic Elucidation of 2 Chloro N Cyclohexylpyridin 3 Amine S Biological Actions

Molecular Target Identification and Validation Studies

There is currently no available research identifying or validating specific molecular targets for 2-chloro-N-cyclohexylpyridin-3-amine. Studies detailing its potential activity as a kinase inhibitor or its effects on antimicrobial targets have not been found in the public domain. Consequently, no data tables on target inhibition or antimicrobial activity can be provided.

Signaling Pathway Analysis and Perturbation Studies in Preclinical Models

No published studies were identified that analyze the signaling pathways modulated by 2-chloro-N-cyclohexylpyridin-3-amine. Research into the perturbation of cellular signaling in preclinical models following exposure to this compound appears not to have been conducted or publicly reported.

Investigation of Allosteric Modulation versus Orthosteric Binding Mechanisms

There is no information available to determine whether 2-chloro-N-cyclohexylpyridin-3-amine acts via an allosteric or orthosteric binding mechanism on any potential biological target. The scientific literature lacks any studies investigating the specific binding mode of this compound.

Interaction with Biological Macromolecules

No research has been published detailing the interaction of 2-chloro-N-cyclohexylpyridin-3-amine with biological macromolecules such as DNA, RNA, or proteins. Therefore, the nature and specifics of any such interactions remain unknown.

Omics-Based Approaches to Understand Cellular Effects

A comprehensive search for "omics" studies, including proteomics or metabolomics, related to 2-chloro-N-cyclohexylpyridin-3-amine yielded no results. The broader cellular effects of this compound, as would be elucidated by such high-throughput methods, have not been documented in the scientific literature.

Applications of 2 Chloro N Cyclohexylpyridin 3 Amine in Chemical Biology and Materials Science

Development as a Chemical Probe for Biological Target Identification and Validation

The pyridyl amine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in clinically useful agents. rsc.org This suggests that derivatives of 2-chloro-N-cyclohexylpyridin-3-amine could be developed as chemical probes to investigate biological systems. A chemical probe is a small molecule designed to interact with a specific protein target, enabling the study of that target's function in cells or organisms.

The development of 2-chloro-N-cyclohexylpyridin-3-amine as a chemical probe would involve several key steps:

Target Identification: The initial step would be to identify a biological target of interest. Given the prevalence of the aminopyridine scaffold in enzyme inhibitors, such as kinase inhibitors, this class of proteins would be a logical starting point. nih.gov

Affinity and Selectivity Optimization: The core molecule would be systematically modified to enhance its binding affinity and selectivity for the target protein. For instance, the cyclohexyl group could be replaced with other aliphatic or aromatic groups to explore the binding pocket's steric and electronic requirements. The chlorine atom on the pyridine (B92270) ring serves as a useful synthetic handle for introducing further diversity through cross-coupling reactions.

Mechanism of Action Studies: Once a potent and selective ligand is developed, its mechanism of action would be investigated to confirm that it modulates the target's activity as intended.

The table below outlines a hypothetical workflow for developing a chemical probe from the 2-chloro-N-cyclohexylpyridin-3-amine scaffold.

| Step | Objective | Example Approach |

| 1. Library Synthesis | Generate a diverse set of analogues. | Suzuki or Buchwald-Hartwig coupling at the chlorine position; N-alkylation or acylation of the amine. |

| 2. Primary Screening | Identify initial "hits" against a target. | High-throughput screening (HTS) using a biochemical or cell-based assay. |

| 3. Hit-to-Lead Optimization | Improve potency, selectivity, and cell permeability. | Structure-activity relationship (SAR) studies to guide chemical modifications. |

| 4. Probe Validation | Confirm on-target activity in a biological context. | Use of the probe in cellular imaging, proteomics, or genetic knockout/knockdown experiments. |

Synthesis of Fluorescent or Radioligand Tracers based on the Pyridyl Amine Scaffold

The pyridyl amine scaffold is a promising foundation for the creation of fluorescent probes and radioligand tracers, which are essential tools for bioimaging and quantitative pharmacology. nih.govacs.org

Fluorescent Tracers: Certain aminopyridine derivatives exhibit intrinsic fluorescence. nih.gov The quantum yield and emission wavelengths of these compounds can be tuned by modifying the substituents on the pyridine ring. nih.govnih.gov For 2-chloro-N-cyclohexylpyridin-3-amine, the chlorine atom could be replaced with a fluorophore or a group that extends the π-conjugation of the system, thereby modulating its photophysical properties. acs.org The development of such tracers would allow for real-time visualization of biological processes and the localization of target proteins within cells.

Radioligand Tracers: For applications in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, the 2-chloro-N-cyclohexylpyridin-3-amine structure could be labeled with a radionuclide, such as carbon-11, fluorine-18, or technetium-99m. The synthesis of a radioligand would involve incorporating the radioisotope in the final step of the synthesis to minimize handling of radioactive material. The resulting radiotracer could be used to non-invasively study the distribution and density of a target receptor or enzyme in living subjects.

The following table summarizes key properties of fluorescent molecules based on the aminopyridine scaffold. nih.gov

| Compound Structure | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) |

| Aminopyridine with Phenyl Group | 350 nm | 420 nm | 0.35 |

| Aminopyridine with Cyclohexyl Group | 345 nm | 415 nm | >0.40 |

| Aminopyridine with Naphthyl Group | 360 nm | 450 nm | 0.28 |

Potential Role in Supramolecular Chemistry and Self-Assembly

The structural features of 2-chloro-N-cyclohexylpyridin-3-amine make it an interesting candidate for applications in supramolecular chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site, while the N-H group of the secondary amine can act as a hydrogen bond donor. This combination of functionalities can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures.

For example, derivatives of this compound could be designed to form:

Hydrogen-Bonded Networks: The amine and pyridine groups can participate in intermolecular hydrogen bonding to form tapes, sheets, or three-dimensional networks.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. The properties of these materials, such as porosity and catalytic activity, can be tuned by varying the metal ion and the organic ligand.

Anion Recognition: The N-H group can be utilized as a recognition site for anions, with the pyridine ring potentially providing additional stabilizing interactions. rsc.org

Integration into Advanced Materials and Polymer Science

The pyridyl amine motif can be incorporated into polymers to impart specific functionalities. researchgate.netmdpi.com The 2-chloro-N-cyclohexylpyridin-3-amine molecule could serve as a functional monomer or as a building block for creating such polymers.

Potential applications in this area include:

Functional Polymers: The pyridine group can be used to create polymers with interesting optical, electronic, or catalytic properties. For example, polymers containing pyridine units have been investigated for their fluorescent properties and as components in light-emitting diodes (LEDs). mdpi.com

Smart Materials: The pH-responsiveness of the pyridine nitrogen could be used to create "smart" materials that change their properties, such as solubility or conformation, in response to changes in pH.

Polymer-Based Catalysts: The pyridine moiety can act as a ligand for metal catalysts, allowing for the immobilization of the catalyst on a polymer support. This facilitates catalyst recovery and reuse.

The integration of 2-chloro-N-cyclohexylpyridin-3-amine into a polymer backbone could be achieved through various polymerization techniques, depending on how the monomer is functionalized. For example, introducing a vinyl or acrylic group would allow for radical polymerization.

Future Directions and Emerging Research Avenues for 2 Chloro N Cyclohexylpyridin 3 Amine

Exploration of Uncharted Synthetic Methodologies and Derivatization Opportunities

While classical methods for pyridine (B92270) synthesis are well-established, the future lies in developing more efficient, selective, and sustainable synthetic routes. Modern organic synthesis offers a toolkit of advanced methodologies that could be applied to 2-chloro-N-cyclohexylpyridin-3-amine for both its primary synthesis and subsequent derivatization.

Key areas for exploration include:

Photoredox Catalysis: Visible-light mediated reactions can enable novel transformations under mild conditions, potentially allowing for the introduction of functional groups that are incompatible with traditional thermal methods. nih.govacs.org This could facilitate late-stage functionalization of the pyridine or cyclohexyl rings.

Metal-Catalyzed Cross-Coupling: Techniques like palladium-catalyzed reactions could be used to replace the chlorine atom with a variety of other functional groups, rapidly generating a diverse library of analogues from a common intermediate. nih.gov

C-H Functionalization: Directly modifying the C-H bonds on the pyridine or cyclohexyl rings is a highly atom-economical strategy to create derivatives. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. nih.gov

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, enhance safety, and facilitate scalability. This is particularly advantageous for reactions that are difficult to control in batch processes.

These methodologies would support the creation of a comprehensive library of derivatives to systematically probe structure-activity relationships (SAR). Modifications could target the pyridine ring, the cyclohexyl group, or the amine linker to fine-tune the compound's physicochemical and biological properties.

Table 1: Potential Synthetic Strategies for Derivatization

| Methodology | Potential Application to 2-chloro-N-cyclohexylpyridin-3-amine | Advantages |

| Photoredox Catalysis | Late-stage functionalization of the pyridine or cyclohexyl rings. | Mild reaction conditions, high functional group tolerance. nih.gov |

| Metal-Catalyzed Cross-Coupling | Replacement of the chloro group with diverse substituents (e.g., aryl, alkyl, cyano groups). | Rapid generation of analogue libraries from a common precursor. nih.gov |

| C-H Functionalization | Direct introduction of new functional groups onto the pyridine core or cyclohexyl moiety. | High atom economy, reduced number of synthetic steps. nih.gov |

| Multi-Component Reactions | Condensation of aldehydes, amines, and other building blocks to construct novel, complex pyridine scaffolds in a single step. | High efficiency and molecular complexity generation. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictability of outcomes. mdpi.comijirt.org For a compound like 2-chloro-N-cyclohexylpyridin-3-amine, these computational tools can be integrated at multiple stages of the research and development pipeline.

Predictive Modeling: AI/ML algorithms can build models to predict key properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) in silico. medium.com This allows researchers to prioritize derivatives with favorable pharmacokinetic profiles early in the discovery process, reducing the reliance on costly and time-consuming experimental assays.

Virtual Screening and Target Identification: Machine learning can analyze vast biological datasets to identify potential protein targets for which the substituted pyridyl amine scaffold may have a high binding affinity. mdpi.comnih.gov Subsequently, large virtual libraries of derivatives can be screened against these targets to identify the most promising candidates for synthesis.

Generative Chemistry: Advanced deep learning models, such as generative adversarial networks (GANs), can design novel molecules from scratch. nih.gov By providing the model with the core structure of 2-chloro-N-cyclohexylpyridin-3-amine and a set of desired properties (e.g., high target affinity, low predicted toxicity), these algorithms can propose new derivatives that a human chemist might not have conceived.

Lead Optimization: AI can analyze SAR data from initial screening to identify subtle patterns and guide the next round of molecular design. This creates a data-driven feedback loop that makes the optimization process more efficient. jddtonline.info

Table 2: AI/ML Applications in Compound Optimization

| AI/ML Application | Description | Impact on Research |

| ADMET Prediction | In silico modeling of pharmacokinetic and physicochemical properties. | Prioritizes compounds with better drug-like properties, reducing late-stage failures. medium.com |

| Target Identification | Analysis of large biological datasets (genomics, proteomics) to uncover novel therapeutic targets. | Expands the potential applications of the compound scaffold. mdpi.com |

| Virtual High-Throughput Screening | Computationally docking millions of virtual derivatives against a biological target to predict binding affinity. | Dramatically accelerates the hit-identification phase. nih.gov |

| De Novo Drug Design | Using generative models to create entirely new molecules with optimized properties based on a core scaffold. | Explores a wider chemical space for innovative lead compounds. nih.gov |

Expansion into Novel Preclinical Therapeutic Areas or Biological Systems

The pyridine ring is a "privileged substructure" found in numerous approved drugs, highlighting its versatility in interacting with a wide range of biological targets. nih.govresearchgate.net Research into 2-chloro-N-cyclohexylpyridin-3-amine and its derivatives should therefore not be limited to a single therapeutic area. Based on the known activities of related substituted pyridines, several novel preclinical areas warrant investigation.

Oncology: Many substituted pyridine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines by inhibiting targets like tubulin polymerization or protein kinases. rsc.orgnih.gov Screening 2-chloro-N-cyclohexylpyridin-3-amine analogues against a panel of cancer cells could uncover potential anticancer agents.

Infectious Diseases: The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. nih.gov Pyridine-containing compounds have shown promise as antibacterial, antifungal, and antiparasitic agents. rsc.orgacs.org For instance, certain substituted pyridyl amines have been investigated as novel macrofilaricides for treating filarial infections. acs.org

Neurodegenerative Diseases: Pyridine analogues are central to some treatments for Alzheimer's disease. researchgate.net Given the need for new therapies that can modify the course of diseases like Alzheimer's and Parkinson's, exploring the neuroprotective or enzyme-inhibitory potential of this compound class is a logical next step.

Inflammatory Disorders: The anti-inflammatory properties of various nitrogen-containing heterocyclic compounds are well-documented. Investigating the ability of 2-chloro-N-cyclohexylpyridin-3-amine derivatives to modulate key inflammatory pathways could open doors to treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Interdisciplinary Collaborative Research Frameworks for Comprehensive Compound Characterization

The comprehensive characterization of a compound like 2-chloro-N-cyclohexylpyridin-3-amine—from synthesis to biological validation—is beyond the scope of any single research discipline. researchgate.net A successful research program requires the establishment of an interdisciplinary collaborative framework that integrates expertise from multiple fields. mdpi.comresearchgate.net

Such a framework would typically involve:

Synthetic and Medicinal Chemists: Responsible for designing, synthesizing, and purifying the parent compound and its derivatives. researchgate.net

Computational Chemists and Data Scientists: Tasked with applying AI/ML models for in silico property prediction, virtual screening, and guiding molecular design. mdpi.com

Analytical Chemists: Essential for confirming the structure, purity, and other physicochemical properties of the synthesized compounds using techniques like NMR, mass spectrometry (MS), and X-ray crystallography. rroij.comnih.gov

Pharmacologists and Cell Biologists: Responsible for designing and executing in vitro and in vivo assays to determine the biological activity, potency, and mechanism of action of the compounds.

Structural Biologists: Work to determine the three-dimensional structure of the compound bound to its biological target, providing critical insights for further structure-based drug design.

This collaborative model creates a cyclical, iterative process where computational predictions guide synthetic efforts, and experimental biological data feeds back into the computational models, leading to a more rapid and rational path toward compound optimization. researchgate.net

Q & A

Q. Table 1: Representative Reaction Conditions

| Substrate | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloropyridin-2-amine | CuBr, Cs2CO3 | DMSO | 35°C | 17.9% | |

| Chloropyridine derivative | Pd(OAc)₂, Xantphos | Toluene | 80°C | ~50% (estimated) |

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of 2-chloro-N-cyclohexylpyridin-3-amine?

Answer:

- 1H NMR : Key peaks include aromatic protons (δ 6.5–8.0 ppm) and cyclohexyl protons (δ 1.2–2.5 ppm). reports NH₂ protons at δ 5.02 ppm in CDCl₃ .

- X-ray crystallography : Critical for resolving ambiguity. For example, highlights intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and Cl⋯Cl interactions (3.28 Å) in related compounds .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion). uses HRMS for validation .

Basic: How can researchers assess the stability of 2-chloro-N-cyclohexylpyridin-3-amine under varying storage conditions?

Answer:

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC or TLC.

- Storage recommendations : Store in airtight containers at –20°C in desiccated environments. suggests similar protocols for related amines .

Advanced: How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?

Answer:

- Solvent variation : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects. shows NH₂ proton shifts at δ 5.02 ppm in CDCl₃ but may differ in DMSO .

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the cyclohexyl group).

- Supplementary techniques : Use 13C NMR, DEPT-135, or HSQC to assign ambiguous signals.

Advanced: What computational tools are suitable for predicting the reactivity or binding interactions of 2-chloro-N-cyclohexylpyridin-3-amine?

Answer:

- Density Functional Theory (DFT) : Model reaction pathways (e.g., C–N coupling energetics) using Gaussian or ORCA.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina. references machine learning for reaction optimization, which can be adapted .

- PubChem data : Leverage physicochemical properties (logP, polar surface area) from for QSAR modeling .

Advanced: How can trace amounts of this compound be quantified in complex matrices (e.g., biological samples)?

Answer:

- Derivatization : Use 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV/fluorescence detection. demonstrates this approach for biogenic amines .

- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor [M+H]+ transitions (e.g., m/z 211 → 154).

Advanced: What strategies address low yields in the synthesis of 2-chloro-N-cyclohexylpyridin-3-amine?

Answer:

- Catalyst screening : Test Pd₂(dba)₃, XPhos, or DavePhos for improved coupling efficiency. highlights LabMate.AI for machine learning-driven optimization .

- Microwave-assisted synthesis : Reduce reaction time from days to hours (e.g., 120°C, 30 minutes).

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated species) and adjust stoichiometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.